Product packaging for Adamantane-2-carbonitrile(Cat. No.:CAS No. 35856-00-9)

Adamantane-2-carbonitrile

Cat. No.: B2858596
CAS No.: 35856-00-9
M. Wt: 161.248
InChI Key: KHCMWKSXPURXRL-UHFFFAOYSA-N
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Description

Contextualization within Adamantane (B196018) Chemistry and Nitrile Compounds

Adamantane-2-carbonitrile is a fascinating subject of study due to the combined properties of its two core components: the adamantane cage and the nitrile functional group.

Adamantane Chemistry: Adamantane was first isolated from crude oil in 1933 and is the smallest member of the diamondoid family—hydrocarbons with a diamond-like structure. nih.gov Its discovery opened up a new field of chemistry focused on polyhedral organic compounds. wikipedia.org The adamantane moiety is prized in chemical design for its rigidity, high symmetry, and lipophilicity (its ability to dissolve in fats, oils, and lipids). nih.govnih.gov These characteristics are often imparted to larger molecules when the adamantane cage is incorporated, enhancing their stability and influencing their biological activity. nih.govnih.gov

Nitrile Compounds: The nitrile group (-C≡N) is a highly versatile functional group in organic chemistry. numberanalytics.com Nitriles are widely found in natural products and are a key component in over 60 commercially available small-molecule drugs. rsc.orgnih.gov In medicinal chemistry, the nitrile group is often considered a bioisostere of carbonyl, hydroxyl, and carboxyl groups, meaning it can replace these groups in a molecule without significantly altering its biological activity. nih.govtandfonline.com Nitriles can participate in hydrogen bonding and can be readily converted into other functional groups such as amines and carboxylic acids, making them valuable building blocks in the synthesis of complex molecules. numberanalytics.com

Significance of the Adamantane Cage Structure in Chemical Design

The adamantane cage is more than just a bulky, lipophilic group; its unique three-dimensional structure provides several advantages in chemical design:

Structural Rigidity and Stability: The adamantane framework is exceptionally rigid and stable. This rigidity can lock a molecule into a specific conformation, which is often crucial for its interaction with biological targets like proteins and enzymes. nih.gov The cage structure can also protect nearby functional groups from metabolic degradation, thereby increasing the stability and half-life of a drug in the body. nih.gov

Lipophilicity Enhancement: The introduction of an adamantane group into a molecule significantly increases its lipophilicity. nih.gov This property can improve a drug's ability to cross cell membranes and be absorbed by the body. nih.gov

Scaffold for 3D Design: The adamantane cage provides a well-defined three-dimensional scaffold upon which other functional groups can be precisely positioned. This allows for the rational design of molecules with specific shapes and functionalities, which is particularly important in the development of targeted therapies. pensoft.net

Carrier for Drug Delivery: The cage-like structure of adamantane has led to its exploration as a carrier for drug delivery systems. arxiv.org The internal cavity of the adamantane cage can potentially encapsulate other molecules, which could then be released at a specific target site within the body. arxiv.org

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its utility as a synthetic intermediate and its potential applications in medicinal chemistry and materials science.

Synthetic Intermediate: this compound is a valuable precursor for the synthesis of other adamantane derivatives. evitachem.com For instance, it can be hydrolyzed to form adamantane-2-carboxylic acid, another important building block in organic synthesis. researchgate.nettandfonline.com Various synthetic routes to this compound have been developed, often starting from adamantanone. tandfonline.comrsc.org

Medicinal Chemistry: The combination of the adamantane cage and the nitrile group makes this compound an attractive starting point for the design of new drug candidates. The adamantane moiety can provide the necessary lipophilicity and structural rigidity to interact with biological targets, while the nitrile group can be modified to fine-tune the molecule's properties. evitachem.com For example, research has explored the synthesis of 2-aminoadamantane-2-carboxylic acid from adamantane derivatives, a compound with potential as a transport mediator.

Materials Science: The unique structural characteristics of adamantane derivatives, including this compound, make them of interest in the development of novel materials. evitachem.com For instance, adamantane-based polymers have potential applications in coatings for touchscreens. wikipedia.org The ability of adamantane molecules to self-assemble into ordered structures is also being explored in the field of crystal engineering. arxiv.org

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₁H₁₅N nih.gov
Molecular Weight 161.24 g/mol nih.gov
Appearance White crystalline solid evitachem.com
Melting Point 181-182 °C (sealed tube) tandfonline.com

| CAS Number | 35856-00-9 | nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N B2858596 Adamantane-2-carbonitrile CAS No. 35856-00-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

adamantane-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c12-6-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCMWKSXPURXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Adamantane 2 Carbonitrile and Its Derivatives

Generation of Adamantane-2-carbonitrile from Core Precursors

The synthesis of this compound often commences from readily available adamantane (B196018) precursors, with adamantanone being a principal starting material. evitachem.comresearchgate.net

Transformations from Adamantanone and Related Structures

Adamantanone serves as a versatile precursor for this compound. evitachem.comresearchgate.net One common approach involves the conversion of adamantanone to its corresponding cyanohydrin, 2-(trimethylsiloxy)this compound, through the Lewis-acid catalyzed addition of trimethylsilylcyanide. iucr.org This intermediate can then be further transformed to yield the desired nitrile.

Another notable method is the reductive cyanation of adamantanone. A one-step synthesis has been reported that converts adamantanone directly to 2-cyanoadamantane, providing a more efficient route to this important precursor for adamantane-2-carboxylic acid. researchgate.net The Strecker synthesis, a well-established method for producing amino acids from ketones, can also be adapted. wikipedia.org This reaction, when applied to adamantanone, proceeds through an intermediate aminonitrile which can be subsequently processed. openarchives.grrsc.org

The direct oxidation of adamantane can also lead to adamantanone. This process involves the formation of 1-adamantanol, which rearranges to the 2-adamantanyl cation in the presence of concentrated sulfuric acid. This cation then reacts with water to form 2-adamantanol, which is subsequently oxidized to adamantanone. researchgate.net

Cyanation Reactions for Nitrile Group Introduction

The introduction of a nitrile group onto the adamantane scaffold is a key step in the synthesis of this compound and its derivatives. wikipedia.org Cyanation reactions can be broadly categorized based on the nature of the substrate and the reaction mechanism.

For instance, the direct C–H cyanation of adamantane derivatives can be achieved using phthalimido-N-oxyl (PINO) as a hydrogen abstracting reagent and p-toluenesulfonyl cyanide as the cyano radical source. d-nb.info This method allows for the synthesis of orthogonally functionalized adamantanes. d-nb.info Research has shown that this reaction proceeds via a radical pathway. d-nb.info In one study, the cyanation of adamantane using this method yielded adamantane-1-carbonitrile. epfl.ch

The reaction of 1,3-dehydroadamantane with hydrogen cyanide can also produce adamantane-1-carbonitrile, although yields may be improved by using hexane (B92381) as a solvent. researchgate.net Additionally, the cyanation of benzylic C-N bonds has been developed as a useful method for preparing α-aryl nitriles. acs.org

Advanced Functionalization Strategies for Adamantane Systems

The unique, rigid structure of adamantane presents both challenges and opportunities for selective functionalization. acs.orgresearchgate.net Advanced strategies, particularly those involving C–H functionalization, have been developed to introduce a variety of functional groups with high selectivity. nih.govrsc.org

C–H Functionalization Methods for Adamantane Derivatives

Direct C–H functionalization is a powerful tool for synthesizing adamantane derivatives, as it avoids the need for pre-functionalized starting materials. uiowa.eduuni-giessen.de These methods often rely on the generation of radical or carbocation intermediates. nih.gov

Radical-based functionalization is a prominent strategy for activating the strong C–H bonds of adamantane. nih.govrsc.org Hydrogen atom transfer (HAT) catalysis, often in conjunction with photoredox catalysis, has emerged as a key technology in this area. researchgate.netchemrxiv.orgchemrxiv.org This approach allows for the direct conversion of C–H bonds to C–C bonds, enabling the introduction of various functional groups. nih.gov

A notable application of this is the direct C–H aminoalkylation of adamantane scaffolds. researchgate.net By using two distinct light-activated H-atom transfer catalyst systems, researchers have been able to introduce protected amines with high chemoselectivity for the tertiary C–H bonds of adamantanes. researchgate.net This method demonstrates excellent functional group tolerance, allowing for the derivatization of a broad range of diamondoids and adamantane-containing drugs. researchgate.netchemrxiv.org The mechanism involves the generation of an adamantyl radical, which then adds to an electron-deficient alkene. chemrxiv.org

The choice of HAT catalyst is crucial for controlling selectivity. chemrxiv.org For example, a zwitterionic 1,2,3-triazolium amidate has been developed as an effective HAT catalyst for photoredox C–H functionalization. researchgate.net Similarly, Eosin Y has been shown to act as an effective direct HAT catalyst for C–H activation, enabling the alkylation of C–H bonds with electron-deficient alkenes. researchgate.net

Achieving catalyst-controlled chemoselectivity is a significant goal in C–H functionalization, allowing for the selective modification of one C–H bond over others. chemrxiv.orgnih.gov In the context of adamantane, this is particularly challenging due to the high bond dissociation energies of its C–H bonds. acs.orgresearchgate.net

Recent research has demonstrated a highly selective C–H functionalization strategy for the direct alkylation of adamantanes. acs.org This method utilizes a synergistic effect between a photocatalyst and an electron-deficient quinuclidine (B89598) HAT catalyst. acs.org This dual-catalyst system exhibits unprecedented selectivity for the strong tertiary C–H bonds of adamantanes, even in the presence of weaker alkyl and α-heteroatom C–H bonds. acs.org A reversal in selectivity was observed with this new HAT catalyst compared to five other known photochemical systems. acs.org

This catalyst system has been shown to be tolerant of a wide range of functional groups on the adamantane core, including alkyl, aryl, hydroxyl, halides, and nitriles, providing the corresponding 3-alkylated products in good yields. chemrxiv.orgamazonaws.com For instance, electron-deficient substrates like 2-adamantanone (B1666556) and 1-acetyladamantane can be successfully alkylated. amazonaws.com

Directed C–H Functionalization Approaches

Directed C–H functionalization has emerged as a powerful strategy for the selective synthesis of disubstituted adamantane derivatives. cuni.cz This approach circumvents the need for pre-functionalized starting materials, offering a more atom-economical route. rsc.org

Catalytic C–H activation is a key method in this category. Palladium-catalyzed reactions, for instance, have been successfully employed for the arylation of adamantane derivatives. cuni.czuni-giessen.de In these reactions, a directing group guides the palladium catalyst to a specific C–H bond, enabling its selective functionalization. cuni.cz For example, amides derived from adamantane carboxylic acids can direct the arylation to the β-position. cuni.cz The use of bidentate directing groups, such as 2-picolyl amine, in conjunction with a palladium acetate (B1210297) catalyst and a silver acetate co-catalyst in hexafluoroisopropanol, has been shown to yield mixtures of mono- and bis-arylated products. cuni.cz

Another significant approach involves intramolecular insertion reactions of metal-nitrenoids. cuni.cz Rhodium acetate-catalyzed nitrenoid insertion into C–H bonds of sulfonamide derivatives of adamantane provides a route to 1,2-disubstituted diamondoids. cuni.cz This method demonstrates excellent selectivity, influenced by the electronic effects of substituents, and proceeds with low catalyst loading to give good to excellent yields. cuni.cz

Photoredox and hydrogen-atom transfer (HAT) catalysis offer a different avenue for C–H functionalization. chemrxiv.orgacs.org This method has shown remarkable chemoselectivity for the strong tertiary C–H bonds of adamantanes, even in the presence of weaker, more traditionally reactive C–H bonds. chemrxiv.org A notable example is the use of an amine-based photocatalytic HAT system that exhibits a high preference for functionalizing adamantane over substrates with activated C–H bonds. chemrxiv.org This strategy is tolerant of a wide range of functional groups, including alkyl, aryl, hydroxyl, halides, and nitriles, at the 1-position of the adamantane cage. chemrxiv.org

Catalyst SystemDirecting GroupFunctionalization TypeKey Features
Palladium(II) acetate / Silver acetate2-Picolyl amineArylationForms mono- and bis-arylated products. cuni.cz
Rhodium(II) acetateSulfonamideNitrenoid InsertionExcellent selectivity and yields. cuni.cz
Photoredox / H-atom transfer (HAT)None (substrate-directed)AlkylationHigh chemoselectivity for 3° C–H bonds. chemrxiv.orgacs.org

Ring Construction and Rearrangement Reactions for Adamantane Frameworks

The construction of the adamantane cage itself is a fundamental approach to synthesizing its derivatives. mdpi.comnih.gov These methods often involve the formation of the tricyclic system from simpler acyclic, monocyclic, or bicyclic precursors, or through the rearrangement of related cage structures. mdpi.comnih.gov

Total Synthesis from Acyclic, Monocyclic, or Bicyclic Starting Materials

The first synthesis of the adamantane scaffold from acyclic starting materials involved the reaction of formaldehyde (B43269) and dimethyl malonate. mdpi.com A more contemporary and effective approach utilizes the cyclization of bicyclic precursors, particularly derivatives of bicyclo[3.3.1]nonane. mdpi.com These bicyclic compounds can be synthesized from simple building blocks or by opening readily available 1,3-disubstituted adamantanes. mdpi.com

For instance, the condensation of an enamine with ethyl 2-(bromoethyl)acrylate can lead to a bicyclic intermediate that undergoes intramolecular condensation to form an adamantane derivative. mdpi.com Similarly, the reaction of an enamine with crotonoyl chloride can produce an intermediate that cyclizes to yield adamantane products. mdpi.com

Ring Expansion and Contraction Reactions (e.g., Noradamantane Derivatives)

Ring expansion and contraction reactions of adamantane homologs are another powerful tool for synthesizing 1,2-disubstituted adamantanes. mdpi.comnih.gov Noradamantane, a strained ring-contracted derivative of adamantane, can serve as a "spring-loaded" precursor that rearranges to the more stable adamantane framework. mdpi.comrsc.org This process can be initiated by forming a carbocation, which then undergoes rearrangement. mdpi.com

For example, a triflic acid-promoted cascade reaction of adamantane derivatives bearing a cyclic carbamate (B1207046) can lead to decarboxylation and a subsequent intramolecular 1,2-alkyl shift, resulting in ring-contracted iminium triflates. rsc.orgresearchgate.net These intermediates can then be converted to noradamantane derivatives. rsc.orgscispace.comrsc.org Conversely, ring expansion of noradamantane derivatives can be used to construct the adamantane skeleton. mdpi.com The photolytic ring expansion of 2-azidoadamantane (B3130292) derivatives is one such method that affords 4-azahomoadamant-4-enes. clockss.org

Starting MaterialReaction TypeProduct
Adamantane derivatives with cyclic carbamatesRing ContractionNoradamantane derivatives rsc.orgresearchgate.net
2-Azidoadamantane derivativesRing Expansion4-Azahomoadamant-4-enes clockss.org
DeltacyclaneSkeletal RearrangementNoradamantane framework scispace.com
4-ProtoadamantanoneSkeletal RearrangementNoradamantane framework scispace.com
1,3-Adamantane diolsSkeletal RearrangementNoradamantane framework scispace.com
Wagner–Meerwein and Related Rearrangements

The Wagner–Meerwein rearrangement is a classic and synthetically useful transformation in adamantane chemistry. nih.govrsc.orgsioc-journal.cn This acid-catalyzed 1,2-alkyl shift is prevalent in the synthesis of complex polycyclic natural products and can be harnessed to construct the adamantane cage. rsc.orgsioc-journal.cn The thermodynamic stability of the adamantane framework often drives these rearrangements. mdpi.com

A Brønsted acid-catalyzed cascade reaction involving a Wagner–Meerwein rearrangement followed by an intra- or intermolecular Friedel–Crafts reaction can lead to the formation of adamantane-based heterocycles. researchgate.net This type of rearrangement is also observed in sila- and germasila-adamantanes, where it allows for the selective intramolecular shift of silicon or germanium atoms into the more stable bridgehead positions of the cage. nih.gov These rearrangements are highly selective, yielding the thermodynamically most stable isomer. nih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral 1,2-disubstituted adamantane derivatives presents a significant challenge due to the C2-symmetry of many common starting materials. mdpi.comscispace.com However, methods have been developed to achieve stereoselectivity.

One approach involves the use of chiral auxiliaries or catalysts. For instance, topologically unique chiral noradamantanes have been synthesized with excellent enantioselectivity using a diphenylprolinol silyl (B83357) ether-mediated domino reaction. researchgate.net This reaction forms three carbon-carbon bonds and generates six chiral centers, including one all-carbon quaternary center, with high stereocontrol. researchgate.net These functionalized noradamantanes can serve as valuable chiral building blocks. researchgate.net

Flow Chemistry Applications in Adamantane Derivative Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of adamantane derivatives, offering advantages in terms of safety, scalability, and efficiency. acs.orgnih.govresearchgate.netacs.orgresearchgate.net The use of mesoreactors and other flow devices allows for precise control over reaction parameters, such as temperature and residence time, which is particularly beneficial for managing hazardous reagents and exothermic reactions. acs.org

A notable application is the synthesis of 2-aminoadamantane-2-carboxylic acid. acs.orgdurham.ac.uk A multi-step flow process has been developed that includes an ethynylation of 2-adamantanone, a Ritter reaction, and subsequent hydrolysis. durham.ac.uk The use of flow reactors simplifies the handling of potentially hazardous intermediates and allows for continuous processing, leading to high yields. acs.org For example, the ozonolysis of an intermediate, followed by reaction with nitrogen nucleophiles, can be performed in a flow system to afford various adamantane derivatives in good yields without the need for isolating intermediates. acs.org

Reaction StepFlow Chemistry AdvantageReference
Ethynylation of 2-adamantanonePrevention of overheating during quenching durham.ac.uk
Ritter ReactionRapid reaction times at mild temperatures durham.ac.uk
OzonolysisSafe handling of hazardous intermediates acs.org
HydrolysisSimplified processing acs.org

Chemical Reactivity and Mechanistic Investigations of the Cyano Group

Nucleophilic Substitution and Addition Reactions Involving the Cyano Moiety

The cyano group (-C≡N) in adamantane-2-carbonitrile is a primary site for chemical modifications, rendering the molecule susceptible to nucleophilic attack. evitachem.com The inherent polarity of the carbon-nitrogen triple bond facilitates nucleophilic addition reactions, which are central to the derivatization of this compound. evitachem.comchemistrysteps.com These reactions typically involve the attack of a nucleophile on the electrophilic carbon atom of the nitrile, leading to the formation of an intermediate imine salt. ucalgary.ca This intermediate can then be protonated or undergo further reactions to yield a variety of products. ucalgary.ca

The stability of the adamantane (B196018) cage allows for diverse functionalization through these nucleophilic reactions without compromising the core structure. evitachem.com The specific outcomes of these reactions are often dependent on the nature of the nucleophile and the reaction conditions, such as temperature and pH, which must be carefully controlled to achieve the desired transformation and minimize the formation of byproducts. evitachem.com

Hydrolysis Pathways of the Nitrile Group

The hydrolysis of the nitrile group in this compound to a carboxylic acid or an amide is a fundamental transformation. However, this process is not always straightforward and can be influenced by the steric hindrance imposed by the bulky adamantane scaffold.

Facilitated Hydrolysis Mechanisms

Direct hydrolysis of the nitrile group in some adamantane derivatives, such as 2-aminothis compound (B14904040), using mineral acids or alkalis has proven to be challenging. cdnsciencepub.comgrafiati.comcdnsciencepub.comgrafiati.com However, facilitated hydrolysis mechanisms have been developed to overcome this resistance. One such method involves the treatment of the aminonitrile with an aldehyde, like benzaldehyde (B42025), in an alkaline solution. cdnsciencepub.comgrafiati.comgrafiati.com This leads to the formation of a Schiff base derivative of the α-aminoamide, which is readily hydrolyzed to the corresponding α-aminoamide. cdnsciencepub.com

Another strategy involves the protection of the amino group, for instance, through benzoylation. The resulting α-benzamidonitrile undergoes acid-catalyzed hydrolysis more readily. cdnsciencepub.com This anchimerically assisted hydrolysis is proposed to proceed through a cyclic oxazoline (B21484) intermediate, which facilitates the conversion of the nitrile to the amide and subsequently to the carboxylic acid. cdnsciencepub.com The use of protecting groups, in general, has been noted to improve the outcomes of nitrile hydrolysis to carboxylic acids. evitachem.com

Starting MaterialReagentsIntermediateFinal ProductReference
2-Aminothis compoundBenzaldehyde, Alkaline SolutionBenzal derivative of α-aminoamideα-Aminoamide cdnsciencepub.com
2-Aminothis compoundBenzoyl Chloride, then H+α-Benzamidonitrile, Oxazoline intermediateα-Benzamido acid, then α-Amino acid cdnsciencepub.com

Resistance to Hydrolysis under Specific Conditions

The nitrile group in adamantane derivatives can exhibit significant resistance to hydrolysis under certain conditions. For instance, attempts to directly hydrolyze the nitrile group of 2-aminothis compound with mineral acids or alkali have been unsuccessful. cdnsciencepub.comgrafiati.comcdnsciencepub.comgrafiati.com This resistance is attributed to the steric hindrance presented by the adamantane cage, which can shield the cyano group from the approach of nucleophiles like water or hydroxide (B78521) ions. cdnsciencepub.com The constrained axial position of the nitrile group in the adamantane framework is also believed to contribute to this lack of reactivity. cdnsciencepub.com

Transformations to Other Functional Groups

This compound is a versatile precursor for the synthesis of other important adamantane derivatives, including carboxylic acids and amines. evitachem.com

Conversion to Adamantane-2-carboxylic Acid Derivatives

The conversion of this compound to adamantane-2-carboxylic acid is a common and synthetically useful transformation. evitachem.com This is typically achieved through hydrolysis of the nitrile group. While direct hydrolysis can be challenging, the facilitated methods described previously provide effective routes to the corresponding carboxylic acid. cdnsciencepub.com For example, the acid hydrolysis of 2-benzamidothis compound readily yields 2-benzamidoadamantane-2-carboxylic acid. cdnsciencepub.com Subsequent, more vigorous acid treatment can then cleave the benzamido group to afford the amino acid. cdnsciencepub.com

The general hydrolysis of nitriles to carboxylic acids can be catalyzed by either acid or base. chemistrysteps.comebsco.com In an acidic medium, the nitrile nitrogen is protonated, which activates the triple bond for nucleophilic attack by water, leading to an imidic acid that tautomerizes to an amide. chemistrysteps.comucalgary.ca The amide is then further hydrolyzed to the carboxylic acid. chemistrysteps.com

Routes to Adamantane-2-amine and its Derivatives

This compound can also serve as a starting point for the synthesis of adamantane-2-amine and its derivatives. A primary method for this conversion is the reduction of the nitrile group. chemistrysteps.com Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing nitriles to primary amines. chemistrysteps.com The reaction proceeds through the nucleophilic addition of a hydride ion to the carbon of the nitrile, forming an imine salt intermediate, which is then further reduced and subsequently hydrolyzed upon workup to yield the primary amine. chemistrysteps.com

Alternative routes to aminated adamantane derivatives exist, such as the Ritter reaction, which can convert adamantane itself to an N-acetylated amine in the presence of acetonitrile. nih.gov This N-acetyl group can then be removed by acidic hydrolysis to yield the free amine. nih.gov While not a direct transformation of this compound, these methods highlight the broader synthetic strategies available for accessing adamantane amines.

PrecursorReagentsProductReference
This compound1. LiAlH₄, 2. H₂OAdamantane-2-amine chemistrysteps.com
Adamantane1. Bromine, Acetonitrile, 2. HCl, H₂O, reflux1-Aminoadamantane hydrochloride nih.gov

Influence of Adamantane Framework Stability on Functional Group Reactivity

The adamantane molecule is characterized by a highly stable, rigid, and virtually strain-free cage-like structure composed of three fused cyclohexane (B81311) rings in chair conformations. chemrxiv.org This inherent stability and rigidity of the adamantane framework significantly influence the chemical reactivity of its attached functional groups, a phenomenon particularly evident in the case of this compound. The spatial arrangement and steric bulk of the adamantyl group can impose considerable constraints on the accessibility of the cyano group, thereby modifying its expected reaction pathways compared to simpler aliphatic or alicyclic nitriles.

The reactivity of nitriles is generally dictated by the electrophilic nature of the carbon atom in the cyano group (-C≡N), making it susceptible to nucleophilic attack. mdpi.comacs.org The outcomes of such reactions are influenced by both steric and electronic effects of the substituent attached to the cyano group. mdpi.com In this compound, the cyano group is positioned at a secondary carbon (the methylene (B1212753) bridge) of the adamantane cage. This positioning leads to significant steric hindrance, which shields the electrophilic carbon of the nitrile from the approach of nucleophiles.

A notable illustration of this diminished reactivity is found in the attempted hydrolysis of 2-aminothis compound. Standard hydrolysis conditions using mineral acids or alkali have proven unsuccessful in converting the nitrile group to a carboxylic acid or amide. Current time information in DE.researchgate.net This resistance to hydrolysis is attributed to the steric constraints imposed by the adamantane framework, which effectively protects the cyano group from nucleophilic attack by water or hydroxide ions. Current time information in DE. The nitrile group in the 2-position is held in a fixed axial-like position, which further hinders the formation of the necessary transition states for hydrolysis. Current time information in DE.

To overcome this inherent lack of reactivity, "assisted" hydrolysis methods have been developed. For instance, the reaction of 2-aminothis compound with benzaldehyde in an alkaline solution facilitates the formation of an α-aminoamide derivative, which can then be more readily hydrolyzed. Current time information in DE.mdpi.com This suggests that the direct attack on the cyano carbon is so sterically hindered that an alternative intramolecular pathway is required to achieve the desired transformation.

The stability of the adamantane framework not only hinders reactions but also allows for functionalization under conditions that might degrade less robust structures. The rigid nature of the cage prevents conformational changes that might otherwise facilitate a reaction. This high thermodynamic stability means that reactions at the cyano group can be attempted under more forcing conditions without risking the degradation of the hydrocarbon skeleton itself. chinesechemsoc.org

The influence of the adamantane framework on the reactivity of the cyano group in this compound can be summarized in the following table, which is based on documented research findings:

Reaction TypeReagents/ConditionsObserved Reactivity of this compound DerivativeRationale for Observed Reactivity
Hydrolysis Mineral Acid or AlkaliUnsuccessful; no hydrolysis of the cyano group. Current time information in DE.researchgate.netSignificant steric hindrance from the bulky and rigid adamantane framework prevents nucleophilic attack at the cyano carbon. Current time information in DE.
Assisted Hydrolysis Benzaldehyde, alkaline solutionSuccessful formation of an α-aminoamide derivative. Current time information in DE.The reaction proceeds through an alternative, intramolecularly assisted mechanism that circumvents the direct, sterically hindered nucleophilic attack on the nitrile. Current time information in DE.
Nucleophilic Addition General NucleophilesReactions are generally sluggish or require forcing conditions. Current time information in DE.The adamantyl group acts as a bulky shield, sterically impeding the approach of the nucleophile to the electrophilic carbon of the cyano group. mdpi.com

Advanced Spectroscopic and Computational Characterization

Photoelectron Spectroscopy for Electronic Structure Elucidation

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. mnstate.edu This method provides direct experimental access to the ionization potentials and the nature of molecular orbitals.

Studies on adamantane (B196018) and its functionalized derivatives reveal how substituents influence the electronic structure of the rigid cage. rsc.org The photoelectron spectrum of adamantane itself shows a distinct onset at approximately 9.28 eV, with complex vibrational structures that are evidence of Jahn-Teller distortion in the resulting cation. core.ac.uk The ionization potential for adamantane has been determined to be 8.55 ± 0.15 eV. researchgate.net

Functionalization of the adamantane cage alters the electronic states and ionization potentials. For instance, the introduction of methyl groups tends to lower the ionization potential through an inductive effect. researchgate.net While specific PES data for adamantane-2-carbonitrile is not extensively detailed, studies on related compounds like 1-cyanoadamantane provide valuable insights. rsc.org The electron-withdrawing nature of the nitrile group is expected to stabilize the molecule's highest occupied molecular orbitals (HOMOs), leading to an increase in the ionization potential compared to unsubstituted adamantane. The PES spectra of functionalized adamantanes allow for the assignment of electronic states and the analysis of vibronic coupling, which describes the interaction between electronic and vibrational motion in a molecule. rsc.orgcore.ac.uk

Table 1: Ionization Potentials of Adamantane and Related Compounds

Compound Ionization Potential (eV) Source
Adamantane 8.55 ± 0.15 researchgate.net

Mass spectrometry, particularly using hard ionization techniques like electron impact (EI), provides critical information about the stability of the molecular ion and its preferred fragmentation pathways. acdlabs.com The fragmentation of the adamantane cation itself is well-studied and characterized by the opening of the cage structure to form more stable aromatic species. researchgate.net Common fragments observed in the mass spectrum of adamantane include ions at m/z = 93, 79, and 67. researchgate.netwikipedia.org The ion at m/z 79 is consistent with the benzenium ion. researchgate.net

For this compound, the fragmentation pattern would be a composite of the adamantane cage's behavior and the influence of the nitrile substituent. The molecular ion (M⁺) would have a mass-to-charge ratio (m/z) of 161. nih.gov Logical fragmentation pathways would include:

Loss of the nitrile group: A peak at M-26, corresponding to the loss of a ·CN radical.

Cleavage of the adamantane cage: The appearance of characteristic adamantane fragments at m/z 93 and 79, indicating that cage fragmentation remains a significant process. researchgate.net

Loss of C4H9: A fragment corresponding to [M - C4H9]⁺, which is common in substituted adamantanes. researchgate.net

The relative intensities of these fragment ions depend on the stability of the resulting cations and neutrals, with pathways leading to more stable secondary or tertiary carbocations being favored. whitman.edu

Ionization Potentials and Electronic States of Functionalized Adamantanes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. The ¹H and ¹³C NMR spectra of unsubstituted adamantane are notably simple due to its high Td symmetry, showing only two poorly resolved signals for the methine (CH) and methylene (B1212753) (CH₂) groups. wikipedia.org For ¹³C NMR, these signals appear at 28.46 ppm (CH) and 37.85 ppm (CH₂). wikipedia.org

The introduction of a nitrile group at the C-2 position of the adamantane cage breaks this high symmetry. As a result, the NMR spectra of this compound are significantly more complex. Each carbon and hydrogen atom becomes chemically non-equivalent, or nearly so, leading to a multitude of distinct signals. The electron-withdrawing effect of the cyano group would cause a downfield shift (to higher ppm values) for the signals of the carbon atom to which it is attached (C-2) and adjacent carbons and protons. The interpretation of these complex spectra often requires advanced 2D NMR techniques like COSY, HMQC, and HMBC to assign each signal to its specific nucleus within the molecule. durham.ac.uk

Density Functional Theory (DFT) and Other Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the molecular properties of adamantane derivatives, complementing experimental data. dergipark.org.tr

DFT calculations are widely used to predict the geometric and electronic properties of adamantane-based compounds. dergipark.org.tr For example, a study on the related compound 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile employed DFT calculations at the B3LYP/6-311++G(d,p) level of theory to optimize the molecular geometry. mdpi.compreprints.org The results showed that the calculated geometry was in close agreement with experimental data from single-crystal X-ray diffraction, with a root-mean-squared deviation of just 0.143 Å. preprints.org

Such calculations provide precise values for bond lengths and angles. For the adamantane moiety in this related structure, the calculated C-C bond lengths were in the range of 1.37–1.41 Å. mdpi.com The calculated C≡N bond length for the nitrile group was 1.16 Å, which is a typical value for nitriles. mdpi.com These computational methods allow for a detailed analysis of the structural parameters of this compound even in the absence of experimental crystal data.

Table 2: Selected Calculated Bond Lengths for an Adamantane-Nitrile System

Bond Calculated Length (Å) Source
Adamantane C-C 1.37 - 1.41 mdpi.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity, electronic transitions, and potential biological activity. mdpi.com DFT calculations provide the energies and spatial distributions of these orbitals. huntresearchgroup.org.uk

In the computational study of 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile, the HOMO and LUMO energies were calculated. mdpi.com The analysis revealed that both the HOMO and LUMO were predominantly localized on the nitrile and isoindole parts of the molecule, rather than the adamantane cage. mdpi.com This indicates that the chemical and electronic activity of such molecules is largely governed by the functional group, with the adamantane moiety primarily serving as a bulky, lipophilic scaffold. mdpi.com The energy gap between the HOMO and LUMO is a key parameter that relates to the molecule's electronic stability and reactivity. dergipark.org.tr

Table 3: Calculated Frontier Molecular Orbital Energies

Orbital Energy (eV) Source
LUMO -1.550 mdpi.com
HOMO -5.625 mdpi.com

Energetics of Molecular Interactions (e.g., Hydrogen Bonding, Non-Covalent Interactions)

The energetic landscape of this compound is primarily dictated by weak non-covalent interactions. As a molecule, it possesses one hydrogen bond acceptor site (the nitrogen atom of the nitrile group) and no conventional hydrogen bond donors. nih.gov Consequently, its interactions are dominated by van der Waals forces and weak hydrogen bonds where C-H groups act as donors.

Crystallographic studies on closely related compounds provide valuable insights. For instance, 2-(Trimethylsiloxy)this compound, a derivative, forms cyclic dimeric units in its crystal structure through weak C-H⋯N hydrogen bonds. nih.gov This demonstrates the capability of the nitrile nitrogen to act as an acceptor in stabilizing the solid-state architecture.

The table below, based on data from analogous adamantane derivatives, illustrates how complexation energies are computationally determined.

Adamantane DerivativeComputational MethodCorrectionCorrected Complexation Energy (kcal/mole)Reference
1-Adamantanol Dimer (AD1)B3LYPDispersion-8.61 dergipark.org.tr
1-Adamantanemethylamine Dimer (AD2)B3LYPDispersion-6.04 dergipark.org.tr
1-Adamantanecarboxylic Acid Dimer (AD3)B3LYPDispersion-23.75 dergipark.org.tr
1-Adamantanol Dimer (AD1)WB97XDNone (Implicit)-12.04 dergipark.org.tr
1-Adamantanemethylamine Dimer (AD2)WB97XDNone (Implicit)-9.59 dergipark.org.tr
1-Adamantanecarboxylic Acid Dimer (AD3)WB97XDNone (Implicit)-26.65 dergipark.org.tr

Computational Modeling of Reactivity and Reaction Pathways

This compound is a versatile synthetic intermediate, often prepared from its precursor, adamantanone. wikipedia.org While specific computational studies on its reaction pathways are not extensively documented, the reactivity of the broader adamantane family has been thoroughly modeled, providing a framework for understanding its chemical behavior.

Computational modeling is crucial for predicting reaction outcomes, understanding mechanisms, and calculating energetic barriers. For adamantane systems, theoretical studies have explored:

Reaction Barriers and Intermediate Stability: DFT calculations are used to determine the activation energies and relative stabilities of intermediates in functionalization reactions, helping to predict the feasibility and outcome of a synthetic route. cuni.cz

Regioselectivity: The rigid adamantane cage has distinct tertiary (bridgehead) and secondary carbon atoms. Computational models help explain the regioselectivity of reactions, such as why certain positions are favored for substitution. rsc.org

Reaction Mechanisms: Complex reaction pathways, including transannular cyclizations and Ritter reactions where nitrile groups can participate, have been elucidated with the aid of computational modeling. mdpi.com For example, a reaction pathway involving a cyano-substituted aniline (B41778) and an adamantyl cation was shown to proceed via an enamine intermediate that attacks the nitrile group. mdpi.com

Quantum Mechanical Tunneling: For some adamantane-based reactions, such as those involving carbenes, computational models predict that quantum mechanical tunneling can play a significant role, allowing reactions to proceed faster than predicted by classical transition state theory. researchgate.net These studies show that reactivity can be finely tuned by the choice of substituents on the adamantane core. researchgate.net

The table below summarizes the types of computational modeling applied to adamantane derivatives, which are applicable to understanding the reactivity of this compound.

Type of StudyComputational MethodFocus of InvestigationExample SystemReference
Reaction EnergeticsDFTCalculation of reaction barriers and intermediate stabilityFriedel-Crafts reaction intermediates cuni.cz
Reaction MechanismDFTElucidation of multi-step reaction pathwaysTransannular cyclization involving a nitrile group mdpi.com
Quantum EffectsDFT, SCTPrediction of quantum mechanical tunneling ratesCarbene-based ring expansion of adamantane analogues researchgate.net
Regioselectivity-Alkylation via alkene addition reactionsAdamantanes with nitrile substituents rsc.org

Theoretical Predictions of Optical Properties

The unique, rigid structure of the adamantane cage makes its derivatives, including this compound, interesting candidates for materials with tailored optical properties. Theoretical predictions, primarily using DFT and other quantum chemical methods, are essential for designing and understanding these properties before undertaking complex synthesis.

Research has shown that functionalizing the adamantane scaffold is a viable strategy for tuning its electronic and optical characteristics. mdpi.comresearchgate.net Computational studies on substituted adamantanes have revealed several key findings:

Tuning of Energy Levels: Substitution of carbon atoms in the adamantane cage with other elements, such as boron, can significantly alter the HOMO-LUMO energy gap. mdpi.com This directly influences the absorption and emission properties of the molecule.

Shifts in Absorption Spectra: Theoretical calculations predict that substitution can lead to substantial shifts in the optical absorption spectrum. For example, boron substitution was shown to induce a large red shift in adamantane's absorption spectrum. mdpi.com

Non-Linear Optical (NLO) Properties: Certain adamantane derivatives, particularly those with multiple aryl substituents, have been investigated for their NLO properties. rsc.orguni-giessen.de Theoretical models help in understanding the structure-property relationships that give rise to phenomena like highly-directed white-light generation upon irradiation with a laser. rsc.orguni-giessen.de

The following table summarizes theoretical findings on how substitutions affect the properties of adamantane.

Substituent TypePredicted EffectProperty AffectedComputational ApproachReference
BoronInduces a substantial red shift (184–423 nm)Optical AbsorptionDFT (B3LYP/6-31G(d)) mdpi.com
MethylLowers the ionization potentialElectronic StructureTheoretical Calculations researchgate.net
Tetra-arylEnables non-linear optical response (white-light generation)Optical PropertiesExperimental and Theoretical Analyses rsc.orguni-giessen.de

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing and quantifying intermolecular interactions directly from the calculated electron density of a system. pitt.edu This approach moves beyond simple geometric criteria to provide a physical basis for chemical bonding and non-covalent contacts by analyzing the topology of the electron density function, ρ(r). rsc.org

For this compound and its analogues, QTAIM is particularly useful for characterizing the weak C-H···N, C-H···O, and other non-covalent interactions that govern their supramolecular chemistry. mdpi.comnih.gov The analysis focuses on identifying bond critical points (BCPs) between interacting atoms. The values of the electron density (ρ) and its Laplacian (∇²ρ) at these points provide quantitative measures of interaction strength and nature.

A DFT study on the complex formed between adamantane carbonitrile (ACN) and an ethylated pillar mdpi.comarene macrocycle explicitly used QTAIM to characterize the stabilizing interactions. researchgate.net The analysis confirmed that the host-guest complex is stabilized through non-covalent forces, including hydrogen bonds, and QTAIM parameters were used to quantify these contacts. researchgate.net

In studies of other adamantane derivatives, QTAIM has been used to:

Quantify Hydrogen Bond Strength: By analyzing the topological parameters at the BCP, researchers can rank the strength of different hydrogen bonds within a crystal structure. For example, in certain adamantane-linked compounds, N-H···O interactions were found to be significantly stronger than C-H···S or C-H···O interactions. mdpi.comacs.org

Differentiate Interaction Types: The signs of the Laplacian (∇²ρ) and the total energy density at the BCP help distinguish between shared-shell (covalent) and closed-shell (non-covalent) interactions.

Visualize Interaction Paths: QTAIM generates molecular graphs that show "bond paths"—lines of maximum electron density linking atomic nuclei—providing a visual representation of the interaction framework within a molecule or crystal. pitt.edu

This powerful theoretical tool provides a deeper, physics-based understanding of the subtle forces that direct the self-assembly and molecular recognition events involving this compound.

Applications in Contemporary Chemical Science Non Biological, Non Clinical

Versatile Building Blocks in Complex Organic Synthesis

The unique three-dimensional structure and inherent stability of the adamantane (B196018) core, combined with the reactivity of the cyano group, make adamantane-2-carbonitrile a prized building block in organic synthesis. evitachem.com It serves as a key intermediate for introducing the bulky and lipophilic adamantyl moiety into a wide range of molecules.

This compound is a versatile precursor for the synthesis of various polyfunctional adamantane derivatives. The cyano group can undergo a variety of chemical transformations to introduce other functional groups. evitachem.com For instance, it can be hydrolyzed to form adamantane-2-carboxylic acid, a key intermediate for further functionalization. evitachem.comresearchgate.net The stability of the adamantane cage allows for diverse chemical modifications without compromising the core structure. evitachem.com

The nitrile group's reactivity is central to its role as a precursor. It can participate in nucleophilic substitution or addition reactions, enabling the construction of more complex molecules. evitachem.com Research has shown that the reduction of adamantane-containing unsaturated nitriles can lead to the simultaneous reduction of both the double bond and the nitrile group, yielding amino derivatives. researchgate.net This reactivity opens pathways to a variety of substituted adamantanes that are otherwise difficult to access.

The synthesis of specifically substituted adamantane derivatives is crucial for tuning the properties of the final molecules. This compound provides a strategic starting point for creating 1,2-disubstituted adamantanes, which are chiral and have applications in various fields of chemistry. mdpi.com The functionalization at the C-2 position allows for the introduction of a second substituent at a neighboring position through various synthetic strategies, including rearrangements and ring-opening/ring-closing sequences. mdpi.com

Methods for creating diversely substituted adamantanes often involve the transformation of the nitrile group into other functionalities, which then direct or enable further substitutions on the adamantane skeleton. rsc.org The rigid nature of the adamantane framework is a desirable feature in catalyst design and the construction of molecular scaffolds. researchgate.net For example, adamantyl groups are used as bulky substituents on ligand frameworks for various catalysts, improving their performance and selectivity. rsc.org

Table 1: Examples of Transformations of this compound
ReactantReaction TypeProductSignificance
This compoundHydrolysisAdamantane-2-carboxylic acidPrecursor for further functionalization. evitachem.comresearchgate.net
This compoundReduction2-(Aminomethyl)adamantaneAccess to amino-substituted adamantanes.
This compoundGrignard Reaction2-AcyladamantanesIntroduction of ketone functionalities.

The adamantane scaffold can be fused with heterocyclic rings to create novel chemical entities with unique properties. This compound can be a key starting material in the synthesis of such annulated structures. For instance, the nitrile group can be involved in cyclization reactions to form nitrogen-containing heterocycles. Research has demonstrated the synthesis of aza-modified adamantane derivatives, which are of interest for their unique stereochemistry. clockss.org

The synthesis of adamantane-fused heterocycles, such as imidazoles and benzimidazoles, has been reported through various synthetic routes. tsu.genih.gov These compounds are of interest in different areas of chemical research. The synthesis often involves the use of an adamantane precursor that can react to form the heterocyclic ring. For example, acidolytic ring expansion of 2-azidoadamantanes, which can be conceptually linked to transformations from 2-substituted adamantanes, yields azahomoadamantane derivatives. clockss.org

Synthesis of Diversely Substituted Adamantane Architectures

Materials Science Research

The rigid, diamond-like structure of the adamantane unit imparts desirable properties to materials, such as thermal stability and mechanical strength. wikipedia.org this compound serves as a valuable monomer or building block in the creation of advanced materials.

The incorporation of the adamantane cage into molecular architectures is a strategy for developing new materials with unique properties. evitachem.comnih.gov Adamantane derivatives are used as building blocks for the self-assembly of nanostructures and in the creation of porous materials. wikipedia.orgrsc.org The spherical and rigid nature of the adamantane scaffold makes it an ideal component for constructing well-defined, three-dimensional structures. researchgate.net Research into adamantane-type clusters has revealed interesting optical properties, highlighting the potential of these compounds in advanced materials. rsc.org

Table 2: Properties Imparted by Adamantane Moiety in Materials
PropertyEffect of Adamantane IncorporationApplication Area
Thermal StabilityIncreases resistance to thermal degradation. wikipedia.orgHigh-performance polymers, lubricants. wikipedia.org
Mechanical StrengthEnhances rigidity and hardness. wikipedia.orgDurable coatings, composite materials. wikipedia.org
LipophilicityIncreases solubility in non-polar media.Polymer additives, functional fluids.
Structural RigidityCreates well-defined three-dimensional structures. researchgate.netNanotechnology, molecular scaffolding. wikipedia.org

Potential in Nanotechnology (e.g., Molecular Building Blocks for Self-Assembly)

The inherent properties of the adamantane core, such as high stability, rigidity, and a well-defined geometry, make it an exceptional candidate for nanotechnology applications. wikipedia.orgijnnonline.net Adamantane and its derivatives, including this compound, are considered ideal molecular building blocks (MBBs) for the bottom-up construction of nanostructures. ijnnonline.netaps.org The cage-like structure is not only robust but also possesses a low strain energy, contributing to its stability. arxiv.org

Functionalized adamantanes can serve as fundamental components for the self-assembly of molecular crystals and other nanostructures. wikipedia.orgaps.org The ability to introduce specific functional groups, such as the nitrile group in this compound, allows for controlled interactions and directional assembly. This precise control is crucial for creating materials with novel and enhanced properties. For instance, adamantane-based polymers are being explored for applications like coatings for touchscreens. wikipedia.org The unique structure of adamantane also allows for the incorporation of guest molecules, a feature that, while explored in other contexts, hints at its versatility in creating complex nanoscale systems. wikipedia.org

The diamondoid structure of adamantane, a family to which this compound belongs, provides a rigid and stable framework. ijnnonline.net This rigidity is advantageous in constructing organized molecular assemblies, a key principle in molecular manufacturing. arxiv.org The use of such well-defined building blocks is a critical strategy in crystal engineering, with potential applications spanning from materials science to the development of sophisticated molecular devices. arxiv.org

Supramolecular Chemistry and Self-Assembly

The adamantane moiety is a cornerstone in the field of supramolecular chemistry, primarily due to its exceptional ability to form stable host-guest complexes. This property is central to the construction of complex, self-assembled systems.

Formation of Host-Guest Inclusion Complexes (e.g., with Cucurbiturils, Cyclodextrins)

Adamantane derivatives are renowned for their strong binding affinity with macrocyclic host molecules like cyclodextrins (CDs) and cucurbiturils (CBs). nih.govosti.gov The hydrophobic adamantane cage fits snugly within the hydrophobic cavities of these hosts, leading to the formation of stable inclusion complexes. nih.govmdpi.com

Cyclodextrins: Beta-cyclodextrin (β-CD), in particular, forms highly stable 1:1 inclusion complexes with adamantyl derivatives, with binding constants typically in the range of 10⁴–10⁵ M⁻¹. nih.govmdpi.com This strong interaction is driven by the favorable encapsulation of the hydrophobic guest within the host's cavity in an aqueous environment. osti.govnih.gov The formation of these complexes can be influenced by the nature of the substituents on the adamantane core. osti.gov For example, studies have shown that the binding affinity can be modulated by the charge and type of functional group attached. osti.govmdpi.com

Cucurbiturils: Cucurbit[n]urils are another class of macrocyclic hosts that form exceptionally stable complexes with adamantane derivatives. nih.gov Cucurbit researchgate.neturil (CB researchgate.net), for example, exhibits very strong binding with adamantane guests, with association constants that can be extremely high. acs.org This strong host-guest interaction has been utilized to control molecular aggregation and to construct various supramolecular assemblies. acs.orgmdpi.com The formation of these complexes can be confirmed and studied using techniques such as ¹H-NMR titration. mdpi.com

Host MoleculeGuest MoietyTypical Association Constant (Kₐ)Key Features of Interaction
β-Cyclodextrin (β-CD)Adamantane10³–10⁵ M⁻¹ nih.govStrong hydrophobic interaction, 1:1 complex formation. nih.govnih.gov
γ-Cyclodextrin (γ-CD)AdamantaneWeaker than β-CD osti.govFit is less optimal compared to β-CD. osti.gov
Cucurbit researchgate.neturil (CB researchgate.net)AdamantaneCan be extremely high (e.g., ~10¹² M⁻¹ for 1-aminoadamantane) acs.orgVery strong binding due to optimal fit and hydrophobic/ion-dipole interactions. nih.govacs.org

Design of Rigid Multivalent Scaffolds for Ligand Assembly

The rigid, tetrahedral geometry of the adamantane skeleton makes it an excellent scaffold for the design of multivalent ligands. nih.govnih.gov By attaching multiple functional groups to the adamantane core, it is possible to create molecules that can interact with multiple binding sites simultaneously, leading to enhanced affinity and specificity. nih.gov

Adamantane-based scaffolds can be designed to present ligands in a well-defined three-dimensional arrangement. researchgate.netnih.gov This precise spatial orientation is crucial for achieving optimal multivalent interactions. For instance, scaffolds have been developed that expose three functional groups in a tripodal geometry for ligand conjugation, with a fourth position available for attaching other molecules like markers or effectors. nih.gov This "3+1" functionalization strategy allows for the construction of complex molecular architectures for various applications in materials science. nih.gov The rigidity of the adamantane core ensures that the appended ligands maintain their spatial orientation, which is a significant advantage over more flexible scaffolds. nih.gov

Development of Supramolecular Polymers and Assemblies

The strong and specific host-guest interactions involving adamantane derivatives are a powerful tool for the construction of supramolecular polymers. researchgate.netwikipedia.org These are long-chain structures held together by non-covalent bonds, which can impart unique properties such as reversibility and responsiveness to external stimuli. researchgate.net

By using bifunctional monomers—one containing an adamantane group (the guest) and the other a cyclodextrin (B1172386) or cucurbituril (B1219460) (the host)—researchers can create linear or cross-linked supramolecular polymers. researchgate.netresearchgate.net The self-assembly process is driven by the formation of host-guest complexes between the complementary monomer units. wikipedia.org This approach has been used to create various materials, including hydrogels with shear-thinning properties, which are of interest for injectable biomaterials. rsc.org The properties of these supramolecular polymers can be tuned by altering the nature of the host-guest pair or the structure of the monomers. researchgate.net

Catalysis Research

The unique properties of adamantane derivatives have also found application in the field of catalysis, particularly in the development of novel catalyst systems.

Application in Catalyst Development

Adamantane derivatives are utilized in catalyst development due to their structural and stimulus-responsive properties. rsc.org One innovative approach involves using adamantane-cyclodextrin host-guest complexes to create highly dispersed and stable metal nanoparticle catalysts. univ-artois.fr

In one example, a host-guest complex formed between a cyclodextrin derivative and adamantane carboxylic acid was used in the presence of a ruthenium salt. univ-artois.fr The adamantane derivative interacts with both the cyclodextrin cavity and the metal cation. Upon carbonization, this assembly yields highly uniform ruthenium nanoparticles supported on a carbon matrix. univ-artois.fr These catalysts have shown high activity and stability in hydrogenation reactions. univ-artois.fr This method demonstrates how the principles of supramolecular chemistry can be harnessed to design advanced catalytic materials with improved performance. The development of such catalyst systems is a key focus of accelerated catalyst development platforms that aim to shorten the timeline for discovering new and efficient catalysts. a-star.edu.sg

Use in Selective C–H Functionalization Catalysis

The adamantane framework, including derivatives like this compound, presents a model substrate for the development of selective C–H functionalization methods due to its distinct tertiary (bridgehead) and secondary C–H bonds. chemrxiv.org The high strength of these bonds makes their selective activation a significant chemical challenge. chemrxiv.org

Research has demonstrated that catalyst systems can be designed to selectively target these strong C–H bonds. For example, a method using photoredox and hydrogen-atom transfer (HAT) catalysis shows excellent chemoselectivity for the tertiary C–H bonds of adamantanes even in the presence of weaker, more traditionally reactive C–H bonds. chemrxiv.orgresearchgate.net In substrate competition experiments, certain amine-based catalyst systems favor the functionalization of adamantane over molecules with weaker C-H bonds, a reversal of selectivity compared to many other photocatalytic systems. chemrxiv.org

Furthermore, in decatungstate anion photocatalysis, the synergistic control of steric and polar effects allows for the site-selective functionalization of C(sp³)–H bonds. acs.org While this method can selectively cleave methine C–H bonds in many alkanes, the reaction with adamantane itself can produce a mixture of products, including 1-adamantanol, 2-adamantanol, and adamantanone, highlighting the complexity of achieving perfect selectivity on this scaffold. acs.org In other systems, such as those using manganese complexes with carboxylic acid additives, adamantane carboxylic acid has been used to enhance the yield of ketone products from the oxidation of various substrates. mdpi.com

Table 1: Catalyst Systems for Selective C–H Functionalization of Adamantane
Catalytic ApproachTargeted Bond TypeKey ObservationReference
Photoredox / H-Atom Transfer (HAT) CatalysisTertiary (3°) C–HHigh chemoselectivity for strong C–H bonds of adamantane over weaker C–H bonds in other molecules. chemrxiv.org
Decatungstate Anion PhotocatalysisTertiary (3°) and Secondary (2°) C–HReaction can be efficient but may yield a mixture of 1- and 2-substituted products. acs.org
Manganese Complexes with Carboxylic Acid AdditiveSubstrate C–H (Adamantane carboxylic acid as additive)Adamantane carboxylic acid additive improved ketone yield in the oxidation of other molecules. mdpi.com

Chemical Biology Research (Mechanism-focused, non-clinical)

In chemical biology, the adamantane scaffold is a powerful tool for designing molecular probes and studying biological mechanisms at a molecular level, owing to its conformational rigidity and defined three-dimensional geometry. researchgate.netresearchgate.net

Design of Adamantane Scaffolds for Ligand/Receptor Interaction Studies

The rigid and well-defined tetrahedral structure of adamantane makes it an ideal scaffold for constructing multivalent ligands to study ligand/receptor interactions. nih.govnih.gov Its sp³-rich character allows for the precise spatial orientation of functional groups, which is critical when probing the binding sites of biological receptors. researchgate.net By attaching multiple copies of a ligand to an adamantane core, chemists can create multivalent binders that often show enhanced affinity and specificity for their targets compared to their monomeric counterparts. nih.gov

For example, researchers have developed synthetic routes to create tetra-substituted adamantane derivatives. nih.govnih.gov These scaffolds can present three identical functional groups for ligand attachment in a defined tripodal geometry, with a fourth, different functional group available for conjugating reporter molecules like fluorescent dyes or radiotracers. nih.govnih.gov This design ensures that the reporter group points away from the binding ligands, minimizing interference with the receptor interaction. nih.gov The adamantane core acts as a rigid building block, orienting the attached arms tetrahedrally in space, a feature highly desirable for studying multivalent binding phenomena. nih.gov

Mechanistic Insights into Interaction with Biological Targets (e.g., P2X7 receptors)

Adamantane derivatives have been instrumental in probing the function of specific biological targets, such as the P2X7 receptor, a ligand-gated ion channel involved in pain and inflammation. unina.itnih.gov The P2X7 receptor is activated by extracellular ATP and is present on various cells, including neurons and immune cells. unina.itfrontiersin.org

Studies on a specific benzamide (B126) derivative of adamantane revealed potent analgesic properties. unina.itnih.gov Mechanistic investigations using rat cerebrocortical purified synaptosomes showed that this compound inhibits the glutamate (B1630785) release evoked by P2X7 receptor activation. unina.itnih.gov This finding provides a direct mechanistic link between the adamantane-containing molecule and a key pathological process regulated by the P2X7 receptor. The lipophilic nature of the adamantane cage is thought to contribute to its interaction with membrane-bound receptors like P2X7. nih.gov Antagonists of the P2X7 receptor, including adamantane-based compounds, have been shown to block ATP release, suggesting a role for this receptor in autocrine and paracrine signaling. frontiersin.org

Table 2: Adamantane Derivatives as P2X7 Receptor Modulators
Compound TypeBiological TargetObserved Mechanistic ActionReference
Adamantane Benzamide Derivative (Compound 5)P2X7 ReceptorInhibits P2X7-evoked glutamate release from cerebrocortical synaptosomes. unina.it, nih.gov
Competitive P2X7 Antagonist (A740003)P2X7 ReceptorInhibited ATP release from osteoclasts by up to 85% at concentrations ≥1 nM. frontiersin.org
Non-competitive P2X7 Antagonist (KN-62)P2X7 ReceptorReduced ATP efflux from osteoclasts by up to 90% in the 0.1–10 μM range. frontiersin.org

Chemical Strategies for Modulating Biological Activity through Structural Modifications

The rigid adamantane scaffold allows for systematic structural modifications to optimize biological activity, a cornerstone of medicinal chemistry and chemical biology. ub.eduresearchgate.net The binding constant for a ligand-receptor interaction can be fine-tuned by varying the shape, orientation, and flexibility of the scaffold to which binding motifs are attached. ub.edu

Introducing the adamantane moiety into a molecule often enhances its lipophilicity and metabolic stability, which can improve its pharmacokinetic profile. nih.govpensoft.net However, even minor structural changes to the adamantane core can lead to significant differences in biological potency. For example, studies on certain antimalarial compounds showed that adding a 3-methyl or 3,5-dimethyl substitution to the adamantane group resulted in markedly different activities. nih.gov

In the context of P2X7 receptor antagonists, the synthesis of a small library of adamantane benzamide compounds allowed researchers to investigate their antinociceptive properties, identifying a lead compound with outstanding analgesic effects. unina.it This highlights the strategy of using the adamantane core as a fixed anchor while modifying attached functionalities (like the benzamide group derived from a precursor such as this compound) to probe structure-activity relationships and enhance a desired biological effect. This approach of modifying substituents on the rigid cage is a key chemical strategy for modulating activity against a specific biological target. researchgate.net

Emerging Research Avenues and Future Challenges

Development of Highly Regio- and Stereoselective Functionalization Techniques

The functionalization of the adamantane (B196018) cage presents a significant challenge due to the presence of multiple C-H bonds with similar reactivity. researchgate.netamazonaws.com The development of methods to selectively functionalize specific positions (regioselectivity) and control the spatial orientation of new functional groups (stereoselectivity) is a primary focus of current research.

A key challenge in adamantane chemistry is the selective activation of strong, unactivated aliphatic C-H bonds. researchgate.netamazonaws.com The adamantane cage has two types of C-H bonds: tertiary at the bridgehead positions (1, 3, 5, and 7) and secondary at the bridging positions (2, 4, 6, 8, 9, and 10). The tertiary C-H bonds have a bond dissociation energy (BDE) of 99 kcal/mol, which is unusually high and exceeds that of the secondary C-H bonds (96 kcal/mol). researchgate.net This makes selective functionalization difficult. researchgate.net

Recent advancements in catalysis have shown promise in overcoming this hurdle. Methods using photoredox and hydrogen atom transfer (HAT) catalysis have been developed for the direct functionalization of diamondoids like adamantane. acs.orgchemrxiv.orgchemrxiv.org These dual catalyst systems can exhibit excellent chemoselectivity for the strong tertiary C-H bonds. amazonaws.comacs.orgchemrxiv.org For instance, certain amine-based HAT catalyst systems show a remarkable preference for functionalizing the adamantane core even in the presence of other, weaker C-H bonds. chemrxiv.org Critically, these methods have proven tolerant of various functional groups, including the nitrile group present in adamantane-2-carbonitrile. chemrxiv.org Research has demonstrated that 1-substituted adamantanes, including those with nitrile substituents, can be effectively alkylated at the 3-position. chemrxiv.org

While significant progress has been made in C-H functionalization at the tertiary positions, achieving high selectivity at the secondary (bridging) carbons, particularly in the presence of a substituent at another secondary position as in this compound, remains a complex task. cuni.cz Undirected oxidation of adamantane derivatives substituted at a secondary carbon is challenging because multiple stereoisomers can be formed. cuni.cz Future research will likely focus on creating new catalyst systems, potentially involving directing groups, that can precisely target specific secondary C-H bonds, enabling the synthesis of complex, multi-substituted, and chiral adamantane derivatives from this compound. cuni.czmdpi.comnih.gov

Table 1: Comparison of Catalytic Systems for Adamantane C-H Functionalization

Catalytic System Selectivity Profile Functional Group Tolerance Reference
Amine-based HAT / Photoredox High selectivity for strong 3° C–H bonds over weaker C–H bonds. Tolerates halides, nitriles, esters, and alcohols. chemrxiv.org
Quinone / Photoredox Poor selectivity for adamantane over other activated C-H bonds. N/A chemrxiv.org
Fe-Catalyzed Oxidation High sensitivity to electronic effects, favoring 3° oxidation. N/A researchgate.netmdpi.com
Palladium(II) Acetate (B1210297) / Directing Group Enables arylation at specific C-H bonds guided by the directing group. Dependent on the directing group's compatibility. cuni.cz

Exploration of Novel Reaction Pathways and Cascade Reactions

Beyond simple functionalization, researchers are exploring novel and more efficient reaction pathways starting from this compound. Cascade reactions, where a series of intramolecular or intermolecular transformations occur in a single operation without isolating intermediates, are particularly attractive. numberanalytics.com20.210.105 These reactions improve efficiency, increase molecular complexity, and reduce waste. numberanalytics.com

The nitrile group in this compound is a key functional handle for initiating such cascades. It can participate in nucleophilic substitution or addition reactions, which can be the first step in a multi-step sequence. evitachem.com For example, a reaction could be designed where the nitrile is transformed into an imine or amine, which then participates in an intramolecular cyclization with another functional group previously installed on the adamantane scaffold.

Recent developments in photoredox and nickel dual catalysis have enabled complex cascade reactions, such as the difunctionalization of alkenes and alkynes. nih.gov Adamantane-containing substrates have been successfully used in these types of cascades, suggesting that this compound could be a suitable precursor for generating alkyl radicals that participate in complex bond-forming sequences. nih.gov Another approach involves using the adamantane skeleton itself as a template for complex constructions. Domino reactions involving Michael additions and Dieckmann or aldol-type condensations have been used to construct the adamantane core from simpler cyclohexanone (B45756) derivatives in one pot. researchgate.net This principle could be reversed, using the rigid this compound scaffold to control the stereochemistry of appended reacting groups in a cascade sequence.

A significant future challenge is to design and implement novel cascade reactions that are initiated directly by the functionalization of a C-H bond on the this compound core, immediately followed by further transformations involving the nitrile group. This would represent a highly efficient method for creating complex, polycyclic, and heterocyclic structures fused to or built upon the adamantane framework. numberanalytics.com

Integration of this compound into Advanced Functional Systems

The unique properties of the adamantane cage—rigidity, lipophilicity, and thermal stability—make it an attractive component for advanced materials and biomedical applications. wikipedia.orgmdpi.com this compound serves as a valuable precursor for creating more complex adamantane derivatives that can be integrated into these systems. evitachem.com

In materials science, adamantane-based molecules are used to create polymers with enhanced thermal stability and as building blocks for nanotechnology. wikipedia.org The tetrahedral orientation of substituents on a functionalized adamantane core allows for the construction of well-defined, rigid, three-dimensional structures. nih.gov this compound can be converted to other functional groups, such as carboxylic acids or amines, which can then be used to build larger, self-assembling molecular crystals or dendrimers. evitachem.commdpi.comnih.gov For instance, polycationic adamantane-based dendrons have been investigated as non-toxic agents for cellular delivery. mdpi.com

In drug delivery, the adamantane moiety is used to anchor molecules to lipid bilayers in liposomes or to act as a guest molecule in cyclodextrin-based host-guest systems. mdpi.com The lipophilicity of the adamantane cage facilitates its insertion into the nonpolar interior of a liposome (B1194612) membrane. By functionalizing this compound with targeting ligands or therapeutic agents, it can be developed into a component of a targeted drug delivery vehicle. mdpi.com

The primary challenge in this area is the synthetic effort required to convert this compound into the desired multifunctional derivatives needed for these systems. Developing efficient and scalable synthetic routes from the nitrile to amines, carboxylic acids, or other linkable groups is crucial for advancing its application in functional materials and medical technologies. asianpubs.orgdurham.ac.uk

Table 2: Potential Applications of this compound Derivatives in Functional Systems

System Type Role of Adamantane Moiety Potential Application Reference
Dendrimers Rigid, tetravalent core for dendritic arms. Drug/gene delivery, nanomedicine. mdpi.com
Liposomes Lipophilic anchor for surface ligands. Targeted drug delivery, surface recognition. mdpi.com
Cyclodextrin (B1172386) Complexes Hydrophobic guest in host-guest systems. Solubilization of drugs, controlled release. mdpi.com
Polymers Enhances thermal stability and rigidity. High-performance coatings, advanced materials. wikipedia.org

Predictive Modeling and Data-Driven Synthesis of Adamantane Derivatives

The complexity of adamantane chemistry makes it an ideal candidate for the application of computational and data-driven approaches. Predictive modeling can help to understand and forecast the properties and reactivity of adamantane derivatives, guiding synthetic efforts.

Techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are being used to predict the physicochemical properties of adamantane derivatives, such as density, heat of formation, and stability. doi.org For example, studies have used these methods to screen potential high-energy-density fuels based on adamantane structures, establishing relationships between substituents and performance metrics. doi.org Such models could be applied to this compound to predict how further functionalization would impact its properties for a specific application.

Furthermore, the field is moving towards data-driven and combinatorial design. acs.org By creating virtual libraries of adamantane derivatives and using computational tools to predict their properties, researchers can identify the most promising candidates for synthesis. acs.orgresearchgate.net Machine learning and genetic algorithms can be employed to search the vast chemical space of possible adamantane derivatives to find structures with optimized properties. researchgate.net This approach has been explored for designing energetic materials based on the adamantane scaffold. acs.org

A significant future challenge is to create robust predictive models for reactivity and regioselectivity in C-H functionalization reactions of substituted adamantanes like this compound. An accurate computational model could predict the most likely site of reaction for a given catalyst and set of conditions, drastically reducing the experimental effort required to develop new synthetic methods. Integrating these predictive models with automated synthesis platforms could ultimately enable the rapid, data-driven discovery of novel adamantane derivatives with tailored functions.

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